molecular formula C19H15NO B14297816 (2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone CAS No. 121168-49-8

(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone

Cat. No.: B14297816
CAS No.: 121168-49-8
M. Wt: 273.3 g/mol
InChI Key: KZAGCLYQXSTJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is an organic compound with a complex structure that includes an aminophenyl group and a biphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone typically involves the reaction of 2-aminophenyl with [1,1’-biphenyl]-3-ylmethanone under specific conditions. One common method involves the use of a palladium-catalyzed reaction, which facilitates the formation of the desired product through a series of steps including coupling and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to maintain the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemistry

In chemistry, (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems and understanding molecular mechanisms .

Medicine

In medicine, (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities .

Industry

In industry, this compound is used in the production of advanced materials and as a precursor for the synthesis of various industrial chemicals. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical transformations .

Mechanism of Action

The mechanism of action of (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The compound’s structure allows it to bind to active sites on proteins, influencing their activity and leading to downstream effects in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is unique due to its combination of an aminophenyl group and a biphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .

Properties

CAS No.

121168-49-8

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(2-aminophenyl)-(3-phenylphenyl)methanone

InChI

InChI=1S/C19H15NO/c20-18-12-5-4-11-17(18)19(21)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,20H2

InChI Key

KZAGCLYQXSTJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.